1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one is a complex organic compound that features a pyrimidinone core with a substituted oxolane and dithiane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one typically involves multiple steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.
Introduction of the Oxolane Group: The oxolane ring can be introduced via glycosylation reactions, where a suitable sugar derivative is reacted with the pyrimidinone core.
Addition of the Dithiane Group: The dithiane group can be introduced through nucleophilic substitution reactions, where a dithiane derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The dithiane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidinone derivatives.
Substitution: Formation of substituted dithiane derivatives.
Scientific Research Applications
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one: shares similarities with other pyrimidinone derivatives and oxolane-containing compounds.
Flavonoids: These compounds also contain oxolane rings and exhibit various biological activities.
Glycosides: Compounds with similar glycosylation patterns and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
73080-24-7 |
---|---|
Molecular Formula |
C13H18N2O5S2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one |
InChI |
InChI=1S/C13H18N2O5S2/c16-6-7-9(18)10(19)12(20-7)15-3-2-8(17)14-11(15)13-21-4-1-5-22-13/h2-3,7,9-10,12-13,16,18-19H,1,4-6H2 |
InChI Key |
AFDQPGWEHYBTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=NC(=O)C=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.